

Unveiling the ATP-Competitive Inhibition Mechanism of SGC-CK2-1: A Technical Guide

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Compound of Interest

Compound Name: CK2 inhibitor 3

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the highly selective and potent Protein Kinase CK2 inhibitor, SGC-CK2-1, also known as "**CK2 inhibitor 3**". This document provides a comprehensive overview of its binding kinetics, structural interactions, and cellular engagement, supported by detailed experimental methodologies and quantitative data.

Executive Summary

Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction. Its dysregulation is frequently associated with various cancers, making it a compelling target for therapeutic intervention. SGC-CK2-1 has emerged as a pivotal chemical probe for elucidating the cellular functions of CK2 due to its exceptional potency and selectivity. This guide delves into the ATP-competitive inhibition mechanism of SGC-CK2-1, offering valuable insights for researchers in oncology, cell biology, and drug discovery.

Quantitative Inhibitory Profile of SGC-CK2-1

SGC-CK2-1 demonstrates potent inhibition of the catalytic subunits of CK2, CK2 α (CSNK2A1) and CK2 α' (CSNK2A2). Its inhibitory activity has been quantified through both biochemical and cellular assays, as summarized below.

Assay Type	Target	Parameter	Value	ATP Concentration	Reference
Enzymatic Assay (Eurofins)	CK2 α	IC50	4.2 nM	10 μ M	[1]
Enzymatic Assay (Eurofins)	CK2 α'	IC50	2.3 nM	10 μ M	[1]
Cellular Assay (NanoBRET)	CK2 α	IC50	36 nM	N/A	[1] [2] [3]
Cellular Assay (NanoBRET)	CK2 α'	IC50	16 nM	N/A	[1] [2] [3]

Kinome-Wide Selectivity

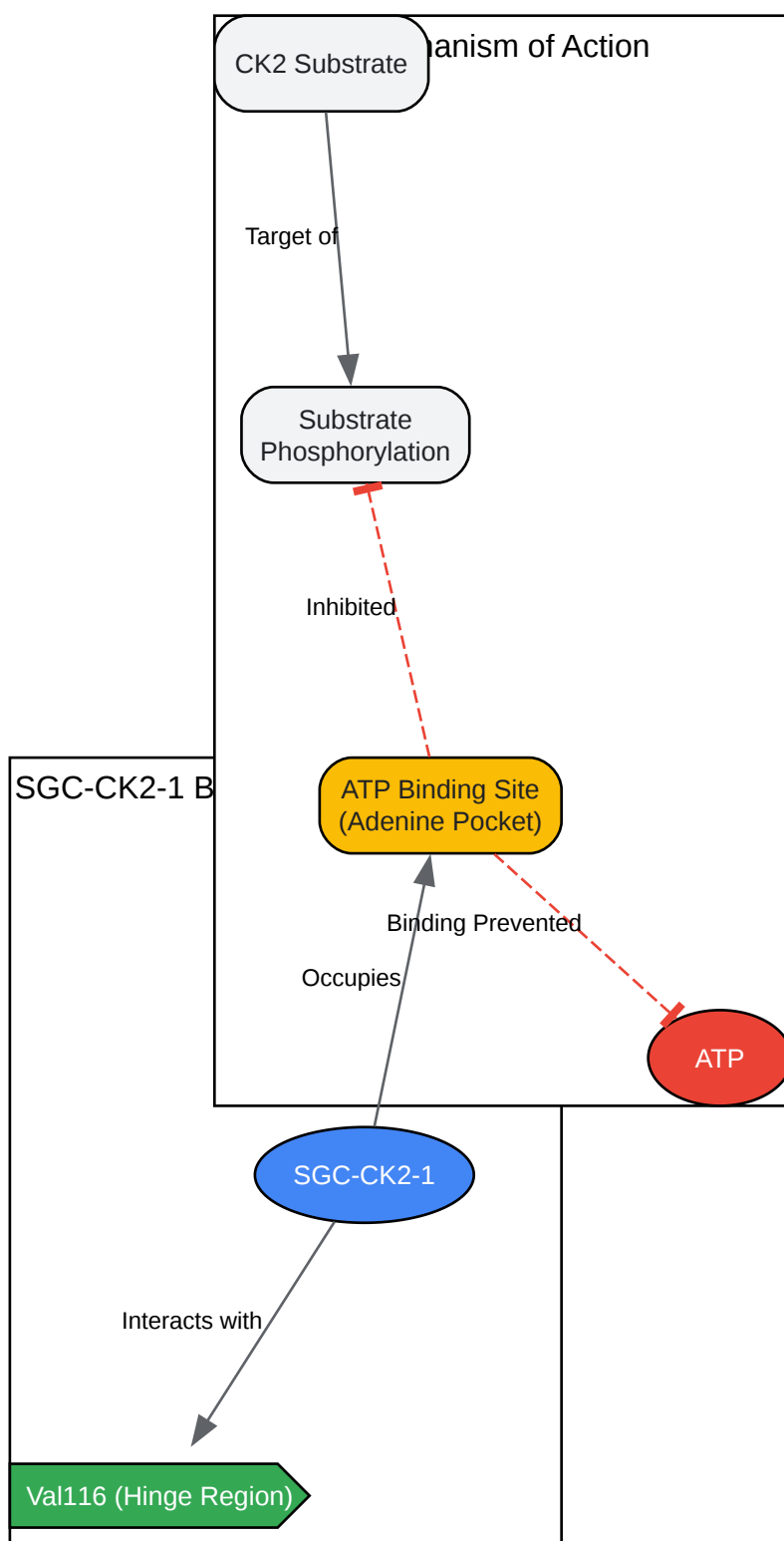
A critical attribute of a chemical probe is its selectivity. SGC-CK2-1 has been profiled against a broad panel of human kinases, demonstrating a superior selectivity profile compared to other known CK2 inhibitors.

Assay	Kinases Screened	Inhibitor Concentration	Results	Reference
KINOMEScan	403 wild-type kinases	1 μ M	Only 3 kinases were inhibited by more than 90%, two of which were CK2 α and CK2 α' . ^[2] Potential off-targets were found to be at least 100-fold weaker. ^[4]	^[1] ^[2] ^[4]

ATP-Competitive Binding and Structural Insights

The primary mechanism of action for SGC-CK2-1 is its direct competition with ATP for the binding site on the CK2 α subunit. This has been elucidated through X-ray crystallography studies.

The co-crystal structure of SGC-CK2-1 in complex with human CK2 α has been resolved (PDB ID: 6Z83)^[4]^[5]^[6]^[7]. The structure reveals that the pyrazolopyrimidine core of SGC-CK2-1 occupies the adenine-binding pocket of the ATP-binding site.



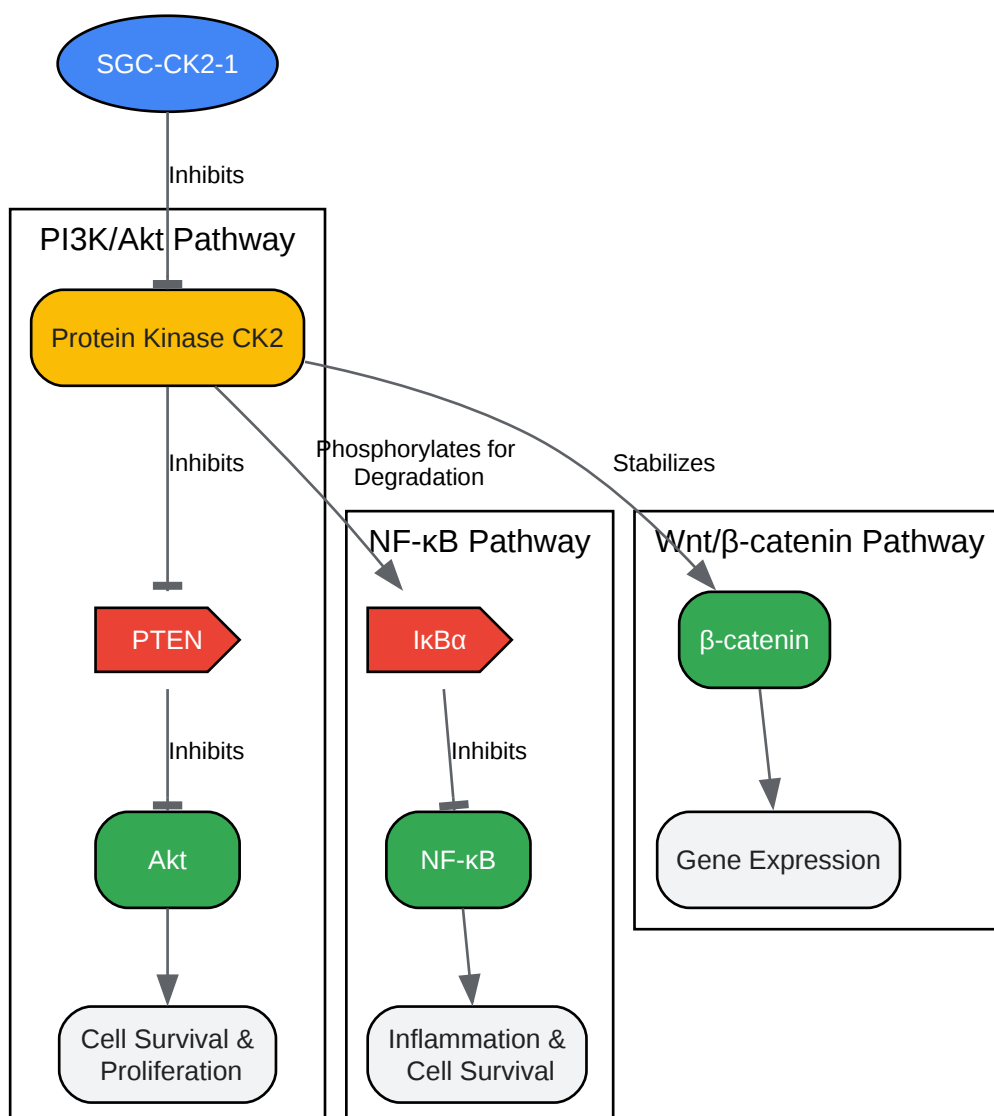
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Caption: ATP-Competitive Inhibition by SGC-CK2-1.

Key Signaling Pathways Modulated by CK2

Inhibition

CK2 is a nodal kinase that regulates multiple signaling pathways critical for cell survival and proliferation. Inhibition of CK2 by SGC-CK2-1 is expected to impact these pathways.



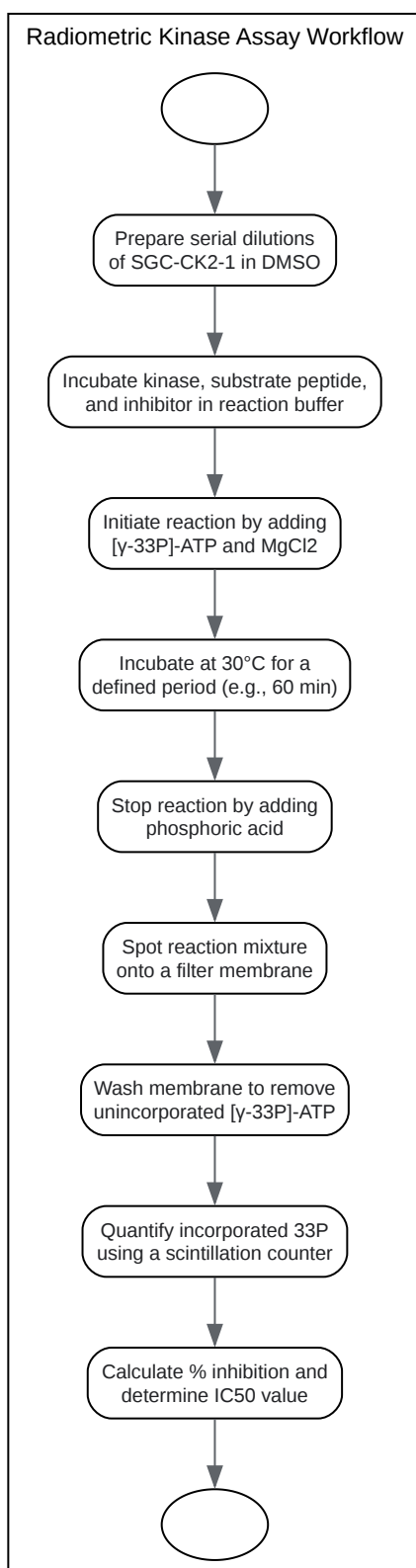
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Caption: Major Signaling Pathways Regulated by CK2.

Detailed Experimental Methodologies

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard procedure for determining the in vitro potency (IC₅₀) of an inhibitor against a specific kinase using a radiometric assay format.



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Caption: Radiometric Kinase Assay Workflow.

Protocol:

- **Compound Preparation:** A serial dilution of SGC-CK2-1 is prepared in 100% DMSO.
- **Reaction Mixture:** The kinase (e.g., recombinant human CK2 α), a specific peptide substrate, and the inhibitor are pre-incubated in a reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA).
- **Reaction Initiation:** The kinase reaction is initiated by the addition of a mixture containing [γ -33P]-ATP and 10 mM Mg-acetate.
- **Incubation:** The reaction is allowed to proceed for a specified time (e.g., 40 minutes) at room temperature.
- **Reaction Termination:** The reaction is stopped by the addition of phosphoric acid.
- **Substrate Capture:** An aliquot of the reaction mixture is spotted onto a filter membrane which captures the phosphorylated substrate.
- **Washing:** The filter is washed multiple times with phosphoric acid to remove unincorporated [γ -33P]-ATP.
- **Detection:** The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- **Data Analysis:** The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a test compound to a target protein.

Protocol:

- **Cell Preparation:** HEK293 cells are transiently transfected with a plasmid encoding for CK2 α or CK2 α' fused to NanoLuc® luciferase.

- **Cell Plating:** Transfected cells are seeded into 96-well plates.
- **Compound and Tracer Addition:** A serial dilution of SGC-CK2-1 is added to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the ATP-binding site of CK2.
- **Equilibration:** The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target protein.
- **Substrate Addition:** A substrate for NanoLuc® luciferase is added.
- **BRET Measurement:** The plate is read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
- **Data Analysis:** The BRET ratio is calculated (acceptor emission/donor emission). The displacement of the tracer by the inhibitor results in a decrease in the BRET signal. IC50 values are determined by plotting the BRET ratio against the inhibitor concentration.

X-ray Crystallography

Determining the co-crystal structure of SGC-CK2-1 with CK2 α provides atomic-level detail of the binding interaction.

Protocol:

- **Protein Expression and Purification:** The catalytic subunit of human CK2 α is overexpressed in *E. coli* and purified to homogeneity using affinity and size-exclusion chromatography.
- **Crystallization:** The purified CK2 α is concentrated and mixed with SGC-CK2-1. Crystallization is typically achieved using the hanging-drop or sitting-drop vapor diffusion method, where the protein-inhibitor complex is mixed with a precipitant solution and allowed to equilibrate against a reservoir of the precipitant.
- **Crystal Soaking (Alternative):** Alternatively, pre-formed crystals of apo-CK2 α can be soaked in a solution containing a high concentration of SGC-CK2-1.
- **Data Collection:** A suitable crystal is cryo-protected and exposed to a high-intensity X-ray beam. The diffraction pattern is collected on a detector.

- **Structure Determination and Refinement:** The diffraction data is processed to determine the electron density map. The atomic model of the protein-inhibitor complex is built into the electron density and refined to yield the final structure.

Conclusion

SGC-CK2-1 is a highly potent and selective ATP-competitive inhibitor of Protein Kinase CK2. Its well-defined mechanism of action, characterized by direct binding to the ATP pocket of the catalytic subunits, makes it an invaluable tool for dissecting the complex roles of CK2 in cellular signaling and disease. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize SGC-CK2-1 in their studies and to advance the development of novel therapeutics targeting CK2.

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